molecular formula C14H16F3NO B13333402 7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]

7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]

Cat. No.: B13333402
M. Wt: 271.28 g/mol
InChI Key: ZNUDPHFTYJPVPR-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] is a spirocyclic compound characterized by a unique structure that includes a chromane ring fused to a piperidine ring with a trifluoromethyl group at the 7-position. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] typically involves the condensation and cyclization of appropriate precursors. One common method includes the reaction of chromanone derivatives with piperidine under specific conditions to form the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with a similar structure but different functional groups.

    Spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives: Various derivatives with modifications to the chromane or piperidine rings.

Uniqueness: 7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets .

Properties

Molecular Formula

C14H16F3NO

Molecular Weight

271.28 g/mol

IUPAC Name

7-(trifluoromethyl)spiro[2,3-dihydrochromene-4,4'-piperidine]

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)10-1-2-11-12(9-10)19-8-5-13(11)3-6-18-7-4-13/h1-2,9,18H,3-8H2

InChI Key

ZNUDPHFTYJPVPR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCOC3=C2C=CC(=C3)C(F)(F)F

Origin of Product

United States

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